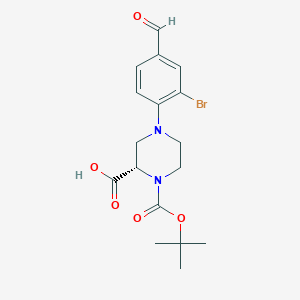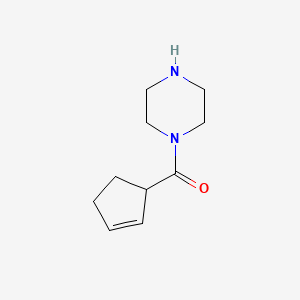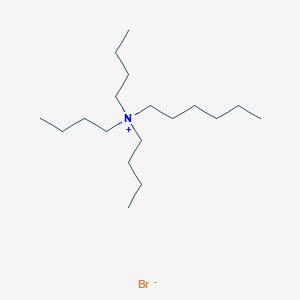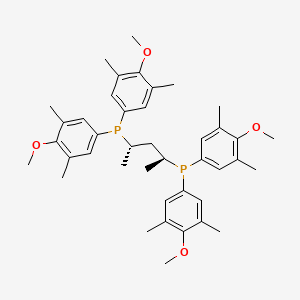![molecular formula C38H24N2O2 B13735791 4,4'-([9,9'-Bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13735791.png)
4,4'-([9,9'-Bicarbazole]-3,3'-diyl)dibenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-([9,9’-Bicarbazole]-3,3’-diyl)dibenzaldehyde is an organic compound with the molecular formula C52H32N2O4. It is a derivative of bicarbazole, a compound known for its unique electronic properties and applications in organic electronics and photonics .
Vorbereitungsmethoden
The synthesis of 4,4’-([9,9’-Bicarbazole]-3,3’-diyl)dibenzaldehyde typically involves the condensation of 9,9’-bicarbazole with benzaldehyde derivatives under specific reaction conditions. One common method is the Schiff base condensation, where the aldehyde group of benzaldehyde reacts with the amine group of bicarbazole to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
4,4’-([9,9’-Bicarbazole]-3,3’-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-([9,9’-Bicarbazole]-3,3’-diyl)dibenzaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,4’-([9,9’-Bicarbazole]-3,3’-diyl)dibenzaldehyde involves its interaction with specific molecular targets and pathways. In electronic applications, the compound’s conjugated structure allows for efficient charge transport and light emission. In biological systems, its mechanism may involve binding to specific proteins or DNA, leading to the modulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4’-([9,9’-Bicarbazole]-3,3’-diyl)dibenzaldehyde include:
4,4’,4’‘,4’‘’-([9,9’-Bicarbazole]-3,3’,6,6’-tetrayl)tetrabenzaldehyde: This compound has additional benzaldehyde groups, enhancing its electronic properties.
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzaldehyde: This compound contains an anthracene core, providing different photophysical properties.
The uniqueness of 4,4’-([9,9’-Bicarbazole]-3,3’-diyl)dibenzaldehyde lies in its specific electronic structure, which makes it highly suitable for applications in organic electronics and photonics .
Eigenschaften
Molekularformel |
C38H24N2O2 |
|---|---|
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
4-[9-[3-(4-formylphenyl)carbazol-9-yl]carbazol-3-yl]benzaldehyde |
InChI |
InChI=1S/C38H24N2O2/c41-23-25-9-13-27(14-10-25)29-17-19-37-33(21-29)31-5-1-3-7-35(31)39(37)40-36-8-4-2-6-32(36)34-22-30(18-20-38(34)40)28-15-11-26(24-42)12-16-28/h1-24H |
InChI-Schlüssel |
ZNIBNQMUXFGDAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2N4C5=C(C=C(C=C5)C6=CC=C(C=C6)C=O)C7=CC=CC=C74)C=CC(=C3)C8=CC=C(C=C8)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B13735745.png)
![Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-](/img/structure/B13735757.png)




![N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide](/img/structure/B13735797.png)


